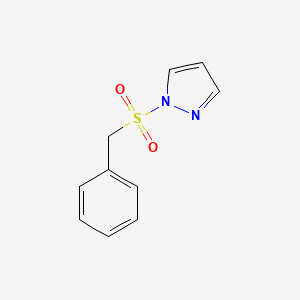

1-(benzylsulfonyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-15(14,12-8-4-7-11-12)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYASPDIVKMNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification of 1 Benzylsulfonyl 1h Pyrazole

Retrosynthetic Analysis of the 1-(benzylsulfonyl)-1H-pyrazole Scaffold

A retrosynthetic analysis of this compound reveals two primary and logical disconnection pathways for its synthesis. These approaches form the basis for the most common synthetic strategies employed to construct this heterocyclic system.

Pathway A: N-S Bond Disconnection

The most straightforward disconnection involves cleaving the nitrogen-sulfur (N-S) bond of the sulfonyl group. This retrosynthetic step leads to two key synthons: an unsubstituted pyrazole (B372694) ring and a benzylsulfonyl synthon, typically in the form of benzylsulfonyl chloride. This approach relies on the N-sulfonylation of a pre-formed pyrazole nucleus.

Pathway B: Pyrazole Ring Disconnection

A more convergent approach involves the disassembly of the pyrazole ring itself. This is typically achieved through a [3+2] disconnection strategy, breaking the N1-C5 and C3-C4 bonds. This pathway leads to a benzylsulfonyl hydrazine (B178648) synthon and a three-carbon (C3) electrophilic component, such as a 1,3-dicarbonyl compound, an α,β-unsaturated aldehyde or ketone, or an enaminone. organic-chemistry.orgmdpi.comsci-hub.se This method constructs the N-sulfonylated pyrazole ring in a single synthetic sequence.

These two fundamental retrosynthetic pathways guide the design of both classical and modern synthetic routes to this compound and its derivatives.

Classical Synthetic Routes to this compound

Classical methods for synthesizing this compound are well-established and generally fall into the two categories identified by the retrosynthetic analysis: direct sulfonylation of pyrazole or the construction of the pyrazole ring from a sulfonyl hydrazine precursor.

The direct N-sulfonylation of pyrazole is a widely used method for preparing N-sulfonylated pyrazoles. This reaction involves the treatment of pyrazole with a suitable benzylsulfonylating agent in the presence of a base.

The general reaction is as follows: Pyrazole + Benzylsulfonyl Chloride → this compound + HCl

This reaction is typically carried out in an inert solvent such as chloroform, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). A base is required to neutralize the hydrochloric acid byproduct and to deprotonate the pyrazole, increasing its nucleophilicity. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. nih.gov In some procedures, sulfonylation has been achieved using a mixture of chlorosulfonic acid and thionyl chloride at elevated temperatures to generate the sulfonyl chloride in situ, followed by reaction with the heterocycle. nih.gov While this specific method is harsh, the direct use of benzylsulfonyl chloride under milder basic conditions is a standard and effective approach. The choice of base and solvent can be optimized to improve yields and facilitate product purification. nih.gov

The condensation of sulfonyl hydrazines with 1,3-dielectrophilic compounds is a powerful and versatile method for the regioselective synthesis of N-sulfonylated pyrazoles. mdpi.comsci-hub.se In this approach, benzylsulfonyl hydrazine is the key starting material, which reacts with a C3 synthon to form the pyrazole ring.

Common C3 synthons include:

1,3-Diketones: Reaction with compounds like acetylacetone (B45752) or benzoylacetone (B1666692) leads to substituted pyrazoles. mdpi.comrsc.org The reaction proceeds via condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

α,β-Unsaturated Carbonyl Compounds: Reagents such as acrolein or methyl vinyl ketone can undergo a cycloaddition reaction with sulfonyl hydrazines. mdpi.comnih.gov

Enaminones: These compounds react efficiently with sulfonyl hydrazines, often promoted by an acid catalyst, to yield N-sulfonylated pyrazoles. mdpi.comsci-hub.se

A representative reaction involves the condensation of benzylsulfonyl hydrazine with malondialdehyde (or its synthetic equivalent) to yield the parent this compound. The use of substituted 1,3-dicarbonyls or enaminones allows for the synthesis of pyrazoles with various substituents at positions 3, 4, and 5. For example, the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines has been shown to produce 3-substituted N-sulfonyl pyrazoles in good yields. sci-hub.se

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of pyrazole derivatives. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents and reagents.

Significant progress has been made in developing solvent-free synthetic protocols. One notable method involves the use of microwave (MW) irradiation on solid-supported reactants without any solvent. nih.gov For instance, the cycloaddition of tosylhydrazones (as precursors to the reactive intermediate) with α,β-unsaturated ketones has been successfully carried out under solvent-free conditions, yielding 3,5-disubstituted-1H-pyrazoles with high efficiency and short reaction times. mdpi.comnih.gov This methodology is directly applicable to the synthesis of this compound by starting with the appropriate benzylsulfonylhydrazone.

Another green technique is mechanochemistry, where reactions are induced by grinding solid reactants together, often with a catalytic amount of an acid or base, eliminating the need for bulk solvents. researchgate.netsemanticscholar.org These solvent-free methods not only reduce environmental impact but also simplify product work-up and purification. researchgate.net Using water as a reaction medium, when feasible, also represents a significant green improvement. rsc.org

The use of catalysts is central to green chemistry as it allows for lower reaction temperatures, shorter reaction times, and higher selectivity, leading to improved atom economy. Various catalytic systems have been developed for the synthesis of N-sulfonylated pyrazoles.

Key Catalytic Systems:

Acid Catalysis: Simple Brønsted acids like p-toluenesulfonic acid (p-TSA) have been proven effective in promoting the cyclization of sulfonyl hydrazines with enaminones to produce N-sulfonyl pyrazoles. sci-hub.se This method is attractive due to the low cost and low toxicity of the catalyst.

Iodine Catalysis: Molecular iodine (I₂) has emerged as a versatile and environmentally benign catalyst for various organic transformations. It has been used to catalyze the synthesis of sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones or enaminones, often in the presence of a mild oxidant like tert-butyl hydroperoxide (TBHP). mdpi.comrsc.org These reactions can proceed at room temperature and offer a transition-metal-free alternative. mdpi.comrsc.org

Metal Catalysis: While transition-metal-free methods are often preferred, certain metal catalysts offer unique reactivity and high efficiency. Copper-catalyzed aerobic oxidative cycloadditions provide a route to pyrazoles under mild conditions, using air as the green oxidant. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods represent a modern, green approach, avoiding the need for chemical oxidants. The synthesis of sulfonated pyrazoles from enaminones and sulfonyl hydrazides has been achieved electrochemically under metal-free and exogenous-oxidant-free conditions, showcasing high efficiency and practicability. acs.org

The optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial for maximizing yield and minimizing environmental impact. The table below summarizes some of the catalytic approaches applicable to the synthesis of the this compound scaffold.

| Catalyst System | Reactants | Key Advantages | Reference(s) |

| p-TSA | Sulfonyl hydrazine, Enaminone | Metal-free, low cost, scalable | sci-hub.se |

| I₂ / TBHP | Sulfonyl hydrazine, Enaminone | Metal-free, mild conditions (room temp.) | mdpi.com |

| I₂ / K₂HPO₄ | Sulfonyl hydrazine, 1,3-Diketone, Sodium Sulfite | One-pot, three-component synthesis | rsc.org |

| Cu₂O / Base | N,N-disubstituted hydrazine, Alkynoate | Inexpensive catalyst, uses air as oxidant, high atom economy | organic-chemistry.org |

| Electrochemical (undivided cell) | Sulfonyl hydrazide, Enaminone | Metal-free, oxidant-free, mild conditions | acs.org |

Derivatization Strategies and Chemo-Diversification of this compound

The chemical diversification of this compound is a key strategy for developing new molecular entities. The structure possesses multiple reactive sites, allowing for modifications that can significantly alter its properties. nih.gov The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which influences the electron distribution and reactivity of the ring. ajchem-a.com The N1-benzylsulfonyl group not only imparts specific steric and electronic characteristics but also provides an additional site for modification on the benzyl (B1604629) ring.

Substituent Effects on the Benzyl Moiety

The benzyl group attached to the sulfonyl moiety is a prime target for introducing structural diversity. The electronic properties of the entire molecule can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring. These substituents can influence the molecule's polarity, lipophilicity, and interaction with biological targets. beilstein-journals.org

Research has demonstrated the synthesis of various analogs by modifying the benzyl group. For instance, a series of compounds was prepared where the benzyl group was substituted at the para-position with fluoro, chloro, bromo, and nitro groups. This was achieved by starting with the corresponding substituted benzylthio precursors, which were then oxidized to the target benzylsulfonyl compounds using hydrogen peroxide in glacial acetic acid. sapub.org This highlights a common strategy where substituents are incorporated into the initial building blocks.

A study focused on 1-benzyl-1H-pyrazole derivatives as kinase inhibitors underscored the importance of substitutions on the benzyl ring for biological activity. nih.gov Through structural optimization and structure-activity relationship (SAR) analysis, specific substitution patterns on the benzyl ring were found to be critical for potency. nih.gov For example, the synthesis of N-phenethyl-1H-pyrazole-4-sulfonamide derivatives showed that electron-withdrawing groups like -NO₂ slightly reduced reaction yields but were explored for their potential impact on bioactivity.

Table 1: Synthesis of Substituted 1-((5-(benzylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl) Pyrazole Derivatives sapub.org This table showcases examples of derivatives where the benzyl moiety has been substituted. The parent compound was 1-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-4-(((4-(trifluoromethyl)phenyl)imino)methyl)-1H-pyrazol-5(4H)-one, which was oxidized to the corresponding sulfonyl derivative.

| Substituent on Benzyl Ring | Final Product Name | Yield | Melting Point (°C) |

| None | 1-((5-(benzylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-4-(((4-(trifluoromethyl)phenyl)imino)methyl)-1H-pyrazol-5(4H)-one | 70% | 134-136 |

| 4-Fluoro | 1-((5-((4-fluorobenzyl)sulfonyl)-1,3,4-oxadiazol-2-yl)methyl)-... | - | - |

| 4-Chloro | 1-((5-((4-chlorobenzyl)sulfonyl)-1,3,4-oxadiazol-2-yl)methyl)-... | - | - |

| 4-Bromo | 1-((5-((4-bromobenzyl)sulfonyl)-1,3,4-oxadiazol-2-yl)methyl)-... | - | - |

| 4-Nitro | 1-((5-((4-nitrobenzyl)sulfonyl)-1,3,4-oxadiazol-2-yl)methyl)-... | - | - |

Note: Specific yield and melting point data for the substituted derivatives (b-e) were not detailed in the source document, but their synthesis was reported following a similar procedure. sapub.org

Modifications of the Pyrazole Ring System

The pyrazole ring itself offers numerous opportunities for derivatization. As a π-excessive system, the pyrazole ring readily undergoes electrophilic substitution reactions, most commonly at the C4 position. chim.it This inherent reactivity allows for the introduction of various substituents directly onto the heterocyclic core after its formation.

A widely used method for functionalizing the C4 position is the Vilsmeier-Haack reaction. mdpi.comsemanticscholar.org This reaction employs a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring. semanticscholar.org The resulting pyrazole-4-carbaldehyde is a highly versatile intermediate, as the aldehyde functionality can be subsequently transformed into a wide array of other groups.

Besides post-synthesis modification, the substitution pattern of the pyrazole ring can be predetermined by the choice of starting materials during its construction. The most common synthesis of the pyrazole ring involves the cyclocondensation of a 1,3-difunctional compound (like a 1,3-dicarbonyl or an α,β-unsaturated ketone) with a hydrazine derivative. mdpi.com By using substituted precursors, one can generate pyrazoles with specific groups at the C3 and C5 positions. For example, an iodine-catalyzed [3+2] cycloaddition of 1,1-diacylcyclopropanes with sulfonyl hydrazides has been reported to produce fully substituted pyrazoles with high regioselectivity. researchgate.net

Table 2: Selected Reactions for Pyrazole Ring Modification

| Reaction Type | Reagents | Position(s) Modified | Functional Group Introduced | Reference(s) |

| Electrophilic Aromatic Substitution | Vilsmeier-Haack Reagent (POCl₃, DMF) | C4 | Formyl (-CHO) | semanticscholar.org, mdpi.com |

| Cyclocondensation | Substituted 1,3-dicarbonyls + Hydrazines | C3, C5 | Various (alkyl, aryl, etc.) | mdpi.com |

| [3+2] Cycloaddition | 1,1-diacylcyclopropanes + Sulfonyl hydrazides | C3, C4, C5 | Various substituents | researchgate.net |

| Cyclocondensation | Enaminone + Tosylhydrazide | C3 or C5 | Various substituents | researchgate.net |

Introduction of Diverse Functional Groups

The introduction of diverse functional groups is essential for creating chemo-diversity and is a cornerstone of medicinal chemistry. biotechacademy.dkkhanacademy.org A functional group is a specific group of atoms within a molecule that is responsible for its characteristic chemical reactions and properties. biotechacademy.dklibretexts.org

On the this compound scaffold, functional groups can be introduced by leveraging reactive handles installed on the molecule. As mentioned, the C4-formyl group introduced via the Vilsmeier-Haack reaction is an exceptionally useful precursor. mdpi.com This aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones. semanticscholar.org Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxyl group, each of which opens up new avenues for derivatization (e.g., ester or ether formation). nih.gov

Complex functionalities can also be built onto the pyrazole core through multi-step synthetic sequences. For example, a synthetic pathway has been described that starts with a substituted pyrazole, which is then elaborated to include a 1,3,4-oxadiazole (B1194373) ring. sapub.orgsapub.org In a subsequent step, a phosphonate (B1237965) group was introduced, demonstrating the successful incorporation of both complex heterocyclic systems and phosphorus-containing functional groups onto the initial pyrazole structure. sapub.orgsapub.org Amino groups can also be incorporated, often by using precursors that lead to 5-aminopyrazoles during the ring-forming cyclization step. mdpi.com These amino groups provide a nucleophilic site for further reactions, such as acylation or sulfonylation.

Table 3: Examples of Functional Group Introduction Strategies

| Precursor Functional Group | Reagent/Reaction Type | Resulting Functional Group | Reference(s) |

| Pyrazole-4-carbaldehyde | Amine (e.g., aniline) | Imine (Schiff Base) | semanticscholar.org |

| Pyrazole-4-carbaldehyde | Hydrazine derivative | Hydrazone | semanticscholar.org |

| Thioether (-S-) | Hydrogen Peroxide (Oxidation) | Sulfone (-SO₂-) | sapub.org |

| Pyrazole-C4-imine | Diethyl phosphite | α-Aminophosphonate | sapub.org |

| Pyrazole-hydrazide | Carbon disulfide, then alkyl halide | 1,3,4-Oxadiazole-thione | sapub.org, sapub.org |

Advanced Structural Elucidation and Conformational Analysis of 1 Benzylsulfonyl 1h Pyrazole

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods have been employed to move beyond simple identification and to probe the detailed structural features of 1-(benzylsulfonyl)-1H-pyrazole.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 1-(phenylsulfonyl)-1H-pyrazole, key signals have been identified. nih.gov In a similar fashion, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the methylene (B1212753) bridge, and the benzyl (B1604629) group. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the sulfonyl group and the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. In a derivative, 1-(4-(benzylsulfonyl)phenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, the carbon signals have been assigned. orgsyn.org For this compound, distinct peaks would be observed for the pyrazole ring carbons, the methylene carbon, and the carbons of the benzyl group. The chemical shifts provide insight into the electronic structure and hybridization of the carbon atoms.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy can provide direct information about the nitrogen atoms in the pyrazole ring. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to their bonding environment and the presence of substituents. This technique can help to confirm the N-sulfonylated structure and provide data on the electronic distribution within the pyrazole ring. researchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Insights |

| ¹H | Pyrazole protons, methylene protons, benzyl protons | Electronic environment, neighboring groups |

| ¹³C | Pyrazole carbons, methylene carbon, benzyl carbons | Carbon skeleton, hybridization |

| ¹⁵N | Pyrazole nitrogens | N-substitution, electronic distribution |

| This table is based on expected values and data from related compounds. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms in the this compound molecule. magritek.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between adjacent protons on the pyrazole ring and within the benzyl group, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. magritek.comgithub.io It is a powerful tool for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). magritek.commagritek.com This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the benzylsulfonyl group and the pyrazole ring. For instance, correlations would be expected between the methylene protons and the carbons of both the pyrazole and benzyl rings.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which provides further structural confirmation. uomustansiriyah.edu.iq High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. rsc.org

The fragmentation of pyrazole derivatives under electron impact has been studied, and common fragmentation pathways often involve the loss of small molecules like HCN or N₂. researchgate.netresearchgate.net For this compound, characteristic fragmentation would likely involve cleavage of the S-N bond and the S-C bond of the benzyl group, leading to the formation of specific fragment ions. Analysis of these fragments helps to piece together the original molecular structure. libretexts.orgmiamioh.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound. mt.comspectroscopyonline.comwiley.com

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various bonds in the molecule. researchgate.net Key expected vibrations include the S=O stretching of the sulfonyl group, C-H stretching of the aromatic and pyrazole rings, and C=N and C=C stretching within the pyrazoyl ring. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. mt.com Aromatic ring vibrations and symmetric stretching modes are often strong in Raman spectra. The combination of both FT-IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule. researchgate.net

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| S=O (sulfonyl) | ~1350-1300 (asymmetric), ~1160-1120 (symmetric) | Strong, polarized bands |

| C-H (aromatic) | ~3100-3000 | Strong bands |

| C-H (pyrazole) | ~3150-3100 | Moderate intensity |

| C=N, C=C (pyrazole ring) | ~1600-1450 | Strong to medium bands |

| This table is based on typical frequency ranges for these functional groups. |

X-ray Crystallography and Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. ncl.ac.uknih.gov

A study of a related compound, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}, revealed that the sulfur atom lies out of the plane of the pyrazole ring, indicating a pyramidalized nitrogen atom (N1). nih.gov The crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular geometry. mdpi.com

Crystal Packing and Intermolecular Interactions

The way molecules of this compound pack together in a crystal is determined by intermolecular interactions. mdpi.com While strong hydrogen bonds are absent in the parent molecule, weaker interactions such as C-H···O and C-H···π interactions involving the sulfonyl oxygen atoms and the aromatic rings are likely to play a significant role in the crystal packing. nih.govresearchgate.netrsc.org The study of these interactions is crucial for understanding the supramolecular chemistry of the compound. nih.govmdpi.com The arrangement of molecules in the crystal lattice can influence physical properties such as melting point and solubility.

Conformational Polymorphism Studies

No specific studies on the conformational polymorphism of this compound were found.

Chiroptical Properties and Stereochemistry (if applicable)

The molecule this compound is achiral, meaning it does not have stereoisomers and therefore does not exhibit chiroptical properties. No studies on this topic were found.

Computational and Theoretical Investigations of 1 Benzylsulfonyl 1h Pyrazole

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. windows.netresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netderpharmachemica.com These studies provide a detailed picture of the molecule's behavior at the electronic level.

The electronic reactivity of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 1-(benzylsulfonyl)-1H-pyrazole, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring. In contrast, the LUMO is anticipated to have significant contributions from the electron-withdrawing sulfonyl group, particularly the sulfur atom and its associated oxygen atoms. This distribution indicates that the pyrazole ring is the primary site for electrophilic attack, while the sulfonyl group is the center for nucleophilic attack.

Quantum chemical calculations on analogous sulfonyl-pyrazole structures provide representative values for these electronic parameters. researchgate.netderpharmachemica.com

Table 1: Frontier Orbital Properties of a Representative Pyrazole Derivative Data is conceptual and based on typical values for analogous structures.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.65 | Difference between LUMO and HOMO energies. A larger gap implies higher kinetic stability. |

| Electronegativity (χ) | 4.025 | The tendency of the molecule to attract electrons. Calculated as -(EHOMO + ELUMO)/2. |

| Chemical Hardness (η) | 2.825 | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. |

| Electrophilicity Index (ω) | 2.86 | A measure of the molecule's ability to act as an electrophile. Calculated as χ²/(2η). |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. avogadro.ccresearchgate.net The map is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. wolfram.com Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show:

Negative Potential (Red): Concentrated around the two oxygen atoms of the sulfonyl group and the pyridine-like nitrogen atom of the pyrazole ring, indicating these are the most electron-rich and nucleophilic sites. researchgate.net

Positive Potential (Blue): Localized on the sulfur atom of the sulfonyl group and the hydrogen atoms of the benzyl (B1604629) group, highlighting them as electron-deficient and electrophilic centers.

In addition to the MEP map, Mulliken population analysis provides a quantitative measure of the charge distribution on each atom. researchgate.net This analysis helps to confirm the qualitative insights from the MEP map.

Table 2: Calculated Mulliken Atomic Charges for a Representative Sulfonyl-Pyrazole Structure Data is conceptual and derived from typical findings for similar molecular frameworks.

| Atom | Charge (a.u.) | Interpretation |

|---|---|---|

| S (Sulfonyl) | +1.25 | Highly positive charge confirms its strong electrophilic character. |

| O (Sulfonyl) | -0.65 | Strong negative charge indicates high electron density and nucleophilicity. |

| N1 (Pyrazole) | -0.20 | Negative charge, indicating its role as a potential coordination site. |

| N2 (Pyrazole) | -0.35 | More negative than N1, suggesting it is a stronger nucleophilic center. |

| C (Benzyl CH2) | -0.15 | Slightly negative due to attached hydrogens. |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a high-energy configuration along the reaction coordinate that corresponds to the energy maximum and is characterized by a single imaginary frequency in vibrational analysis. mdpi.comnih.gov

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction. For the synthesis of this compound, which could be formed from the reaction of a pyrazole salt with benzylsulfonyl chloride, DFT could be used to model the nucleophilic substitution pathway.

The analysis would involve:

Geometry Optimization: Calculating the lowest energy structures for the reactants (pyrazolate anion and benzylsulfonyl chloride) and the product.

Transition State Search: Locating the transition state structure for the key bond-forming step (N-S bond formation).

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real frequencies, while the transition state has exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculation: This analysis traces the reaction path from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the intended species. nih.gov

Conformational Analysis via Molecular Mechanics and Molecular Dynamics

While quantum mechanics describes electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are computational techniques used to study the physical movements and conformational preferences of molecules. drugdesign.orgnih.gov

Molecular mechanics calculations can systematically rotate (or "drive") these torsion angles and calculate the potential energy of each resulting conformation. This process generates a potential energy surface that reveals the stable conformations (energy minima) and the energy barriers between them. The conformation with the lowest energy is the global minimum and represents the most likely structure of the molecule in its ground state. drugdesign.org For N-substituted pyrazoles, the orientation of the substituent relative to the pyrazole ring is a key determinant of the lowest energy conformer. researchgate.net

Torsional strain is the increase in potential energy caused by the eclipsing of bonds on adjacent atoms. The flexibility of this compound is primarily dictated by the energy barriers to rotation around its single bonds.

Molecular dynamics (MD) simulations provide a powerful tool to explore this flexibility. aps.org In an MD simulation, the molecule's atoms are allowed to move over time according to the laws of classical mechanics, influenced by a force field that describes the interatomic forces. drugdesign.org Running a simulation at a specific temperature provides a dynamic picture of the molecule, showing how it flexes, bends, and rotates. This allows for the observation of transitions between different conformational states and an understanding of the molecule's accessible conformational space, which is crucial for predicting how it might interact with other molecules, such as in a biological receptor.

Table 3: Conceptual Torsional Profile for the S-N Bond Rotation This table illustrates the concept of torsional strain. Actual energy values would require specific MM or DFT calculations.

| Dihedral Angle (C-S-N-N) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | 5.0 | Eclipsed (High Energy / Torsional Strain) |

| 60° | 0.5 | Gauche (Staggered) |

| 90° | 0.0 | Perpendicular (Energy Minimum / Stable Conformer) |

| 120° | 0.8 | Gauche (Staggered) |

| 180° | 6.0 | Eclipsed (High Energy / Torsional Strain) |

Molecular Docking Simulations and Theoretical Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a critical tool in structure-based drug design, enabling the prediction of how small molecules, such as this compound, might interact with the binding site of a target protein. nih.gov Theoretical target prediction methods leverage these computational approaches to identify potential biological targets for a given compound, which can accelerate the early stages of drug discovery by hypothesizing its mechanism of action. chemrxiv.org For pyrazole derivatives, docking studies have been instrumental in screening for potential inhibitors against various protein targets, including receptor tyrosine kinases and protein kinases, which are often implicated in cancer. nih.gov These in silico methods provide a theoretical framework that can be used to rationally design new derivatives and guide further experimental studies. nih.gov

In silico ligand-protein interaction profiling is used to analyze the binding mode and affinity of a ligand within the active site of a protein. This analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For compounds structurally related to this compound, such as diarylpyrazole–benzenesulfonamide derivatives, molecular docking studies have been performed to elucidate their interaction with enzymes like human carbonic anhydrase II (hCAII). nih.gov

In these studies, the sulfonamide group is often crucial for binding. For instance, in the active site of hCAII, the catalytic zinc ion is typically coordinated by the sulfonamide moiety of the inhibitor. Key amino acid residues, such as Glu 106 and Thr 199, play a significant role in the interaction and orientation of the inhibitor within the enzyme's active site. nih.gov Docking studies on other pyrazole derivatives targeting different enzymes, like cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor 2 (VEGFR-2), have also shown that the pyrazole core and its substituents form critical hydrogen bonds and van der Waals interactions with the protein's binding pocket. nih.govnih.gov

The stability of these predicted interactions is often further assessed using molecular dynamics (MD) simulations, which simulate the movement of the ligand and protein over time, providing insights into the dynamic stability of the complex. nih.govmdpi.com

Table 1: Representative Protein-Ligand Interactions for Structurally Similar Pyrazole-Sulfonamide Compounds

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Carbonic Anhydrase II (hCAII) | His94, His96, His119 (with Zn²⁺), Thr199, Thr200 | Coordination with Zn²⁺, Hydrogen Bonds, Hydrophobic Interactions | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Glu81, Gln131, Asp86 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |

| VEGFR-2 | Cys919, Asp1046, Glu885, Phe1047 | Hydrogen Bonds, Pi-Alkyl, Pi-Sulfur Interactions | nih.gov |

| c-RAF | Cys532, Leu514, Trp531, Phe583 | Hydrogen Bonds, Hydrophobic Interactions | mdpi.com |

This table is illustrative and based on findings for various pyrazole and sulfonamide derivatives, providing a predictive model for potential interactions involving this compound.

Pharmacophore modeling is a powerful computational method used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govdrugbank.com A pharmacophore model serves as a 3D query to search through large databases of chemical compounds in a process known as virtual screening. nih.govnih.gov This approach helps to identify novel molecules that are likely to be active at a desired biological target. dovepress.com

The process typically involves the following steps:

Training Set Selection: A set of known active compounds with diverse structures is selected.

Pharmacophore Model Generation: The 3D structures of the training set molecules are aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified to create a pharmacophore model. For diarylpyrazole–benzenesulfonamide derivatives, a common feature pharmacophore model can be generated to guide the search for new inhibitors. nih.gov

Model Validation: The generated model is validated for its ability to distinguish active compounds from inactive ones.

Virtual Screening: The validated pharmacophore model is used as a filter to screen large compound libraries (such as ZINC or ChEMBL) for molecules that match the pharmacophoric features. dovepress.com

Hit Filtering and Docking: The initial hits from the virtual screening are often filtered further based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding affinity and orientation within the target's active site. nih.govdrugbank.com

This integrated approach of pharmacophore modeling, virtual screening, and molecular docking has been successfully applied to discover novel inhibitors for various targets, including pyruvate (B1213749) kinase isozyme M2 (PKM2) and transforming growth factor-beta type I receptor (ALK5). drugbank.comdovepress.com

Table 2: Typical Workflow for Pharmacophore-Based Virtual Screening

| Step | Description | Purpose | Reference |

| 1 | Target and Ligand Selection | Define the biological target and gather a set of known active ligands. | dovepress.com |

| 2 | Pharmacophore Model Generation | Identify and map common chemical features from active ligands to create a 3D hypothesis. | nih.gov |

| 3 | Model Validation | Test the model's ability to selectively identify active compounds from a database containing known actives and decoys. | drugbank.com |

| 4 | Database Screening | Use the validated pharmacophore model as a 3D query to search one or more chemical databases. | nih.govdovepress.com |

| 5 | Hit Filtration | Apply filters such as Lipinski's rule of five and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions to narrow down the list of potential hits. | nih.gov |

| 6 | Molecular Docking | Dock the filtered hits into the target protein's binding site to prioritize candidates based on predicted binding energy and interaction patterns. | drugbank.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com QSAR models are essential in drug design for predicting the activity of newly designed compounds and for optimizing lead compounds. researchgate.net These models are built by correlating variations in the biological activity of compounds with changes in their molecular properties, which are quantified by molecular descriptors. biointerfaceresearch.com

For structural analogues of this compound, such as 1H-pyrazole-1-carbothioamide and other pyrazole derivatives, 2D and 3D-QSAR studies have been conducted. nih.govnih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of molecules, such as topological, constitutional, and electronic descriptors. Studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have shown that descriptors related to the adjacency and distance matrix can be highly influential on their inhibitory activity. nih.gov

3D-QSAR: These methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use descriptors derived from the 3D alignment of molecules. nih.gov They calculate steric and electrostatic fields around the molecules to explain how these properties relate to biological activity. 3D-QSAR models provide intuitive contour maps that highlight regions where modifications to the molecular structure could enhance or diminish activity. nih.gov

The development of a robust QSAR model involves several key steps: selecting a training set of compounds with known activities, calculating relevant molecular descriptors, building the model using statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR), and validating the model's predictive power using an external test set and statistical metrics like the correlation coefficient (R²) and leave-one-out cross-validation (Q²). biointerfaceresearch.comresearchgate.netnih.gov

Table 3: Common Molecular Descriptors in QSAR Studies of Pyrazole Analogues

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and orbital-controlled interactions. | biointerfaceresearch.com |

| Topological | Wiener Index, Balaban Index | Relates to molecular size, shape, and branching. | nih.gov |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Influences solubility, permeability, and general binding potential. | mdpi.com |

| Thermodynamic | Molar Refractivity, LogP | Relates to steric bulk, polarizability, and hydrophobicity. | nih.gov |

| 3D (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Defines favorable/unfavorable regions for steric bulk and charge distribution for optimal binding. | nih.gov |

This table summarizes descriptor types frequently used in QSAR models for pyrazole-containing compounds and their general relevance, which would be applicable for studying analogues of this compound.

Reaction Mechanisms and Chemical Reactivity of 1 Benzylsulfonyl 1h Pyrazole

Electrophilic Substitution Reactions on the Benzyl (B1604629) Moiety

The benzyl group of 1-(benzylsulfonyl)-1H-pyrazole is subject to electrophilic aromatic substitution. However, the reactivity of the benzene (B151609) ring is significantly influenced by the strongly electron-withdrawing nature of the attached sulfonylpyrazole group (-SO₂-pyrazole). This group deactivates the aromatic ring, making electrophilic substitution reactions more challenging compared to unsubstituted toluene.

The deactivating effect stems from the sulfonyl group, which withdraws electron density from the ring, making it less nucleophilic. Consequently, any electrophilic attack will be directed primarily to the meta position, as the ortho and para positions are more strongly deactivated. The presence of the benzyl group itself can influence solubility and may confer greater lipophilicity to the molecule.

Table 1: Predicted Outcomes of Electrophilic Substitution on the Benzyl Moiety

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 1-((3-nitrobenzyl)sulfonyl)-1H-pyrazole |

| Halogenation | Br₂ / FeBr₃ | 1-((3-bromobenzyl)sulfonyl)-1H-pyrazole |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Generally unfavorable due to deactivation |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally unfavorable due to deactivation |

Nucleophilic Attack on the Pyrazole (B372694) Ring

The pyrazole ring is a π-excessive aromatic heterocycle, but the N-sulfonyl group dramatically alters its reactivity profile. nih.gov The potent electron-withdrawing capacity of the benzylsulfonyl group significantly reduces the electron density of the pyrazole ring, making it susceptible to nucleophilic attack. General principles of pyrazole chemistry suggest that nucleophilic attacks preferentially occur at the C3 and C5 positions. nih.gov

In this compound, this effect is enhanced, activating the ring for reactions with strong nucleophiles. Furthermore, the sulfur atom of the sulfonyl group is highly electrophilic and can be a primary site for nucleophilic attack. This can lead to the cleavage of the nitrogen-sulfur (N-S) bond, resulting in the formation of 1H-pyrazole and a derivative of benzylsulfonic acid. Studies on related pyrazole acid chlorides have demonstrated that nucleophilic addition can readily occur, underlining the susceptibility of activated pyrazole systems to such reactions. mdpi.com

Acid-Base Reactivity and Protonation State Influence on Chemical Behavior

The acid-base properties of this compound are centered on the pyrazole ring. The nitrogen atom at the N2 position possesses a lone pair of electrons and can act as a base, accepting a proton from an acid. pharmajournal.net However, the presence of the strongly electron-withdrawing benzylsulfonyl group attached to N1 substantially decreases the basicity of the N2 atom compared to unsubstituted pyrazole. pharmajournal.net This means a stronger acid is required to protonate the molecule. amazonaws.commasterorganicchemistry.com The equilibrium constant for this protonation (Ka) is a measure of its acidity, and its negative logarithm (pKa) provides a convenient scale. masterorganicchemistry.comsigmaaldrich.com

The protonation state significantly impacts the compound's chemical behavior. Protonation of the N2-nitrogen would further increase the electrophilicity of the pyrazole ring, potentially altering its reactivity towards nucleophiles. Conversely, in the presence of very strong bases, deprotonation of the pyrazole ring at one of the carbon atoms could be possible, generating a carbanionic species for further reaction, though this is less common. Safety information for related compounds often advises avoiding strong acids and bases, which points to the potential for reactions under these conditions. keyorganics.net

Metal-Catalyzed Transformations Involving this compound

While specific metal-catalyzed reactions for this compound are not extensively detailed, the field of transition-metal-catalyzed C-H functionalization of azoles provides a framework for its potential transformations. researchgate.netnih.gov Palladium, nickel, and rhodium complexes are widely used to forge new carbon-carbon and carbon-heteroatom bonds on heterocyclic scaffolds. researchgate.netmdpi.com

The C-H bonds at positions C3, C4, and C5 of the pyrazole ring are potential sites for direct functionalization. nih.gov Reactions such as the Heck coupling, Suzuki-Miyaura coupling, and direct arylation could be employed to introduce new substituents. mdpi.com The regioselectivity of these reactions would depend on the specific catalyst system and reaction conditions employed. nih.gov For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, allowing for the formation of complex molecules from simple precursors. mdpi.com

Table 2: Plausible Metal-Catalyzed Reactions

| Reaction Name | Metal Catalyst (Example) | Potential Reaction Site | Potential Product Type |

| Heck Coupling | Pd(OAc)₂ | C3, C4, or C5 | Alkenyl-substituted pyrazole |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | C3, C4, or C5 (from a pre-halogenated derivative) | Aryl- or vinyl-substituted pyrazole |

| C-H Arylation | [RhCp*Cl₂]₂ | C5 | Aryl-substituted pyrazole |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | C3, C4, or C5 (from a pre-halogenated derivative) | Amino-substituted pyrazole |

Photochemical and Electrochemical Transformations

The electrochemical behavior of N-sulfonyl pyrazoles has been investigated. Studies on closely related N-benzylsulfonyl-3,5-dimethyl-4-arylazopyrazoles show that these molecules undergo reduction at a mercury cathode. researchgate.net The reduction process is described as an irreversible reaction involving the consumption of two electrons (ECirrev mechanism). researchgate.net This suggests that the this compound system is electrochemically active, and the sulfonyl group or the pyrazole ring could be reduced under specific potential conditions. Furthermore, electrochemical methods have been successfully established for the synthesis of sulfonated pyrazoles, indicating the compatibility of the sulfonyl-pyrazole framework with electrochemical environments. nih.gov

Information regarding the specific photochemical transformations of this compound is limited. However, photochemical methods are increasingly used for the synthesis and modification of heterocyclic compounds. wisc.edu

Table 3: Electrochemical Parameters for a Related N-benzylsulfonyl Pyrazole Derivative researchgate.net

| Parameter | Observation |

| Technique | Cyclic Voltammetry, Polarography |

| Mechanism | Irreversible Electrode Reaction (ECirrev) |

| Electrons Transferred | 2 |

| pH Dependence | Reduction potential shifts with pH |

Chemical Stability and Degradation Pathways (Non-Biological)

The chemical stability of this compound is largely dictated by the robustness of the N-sulfonyl bond and the pyrazole ring. The N-S bond is known to be susceptible to cleavage under certain conditions.

Hydrolysis: In the presence of strong aqueous acids or bases, the molecule can undergo hydrolysis at the N-sulfonyl bond. This reaction would cleave the molecule into its constituent parts: 1H-pyrazole and benzylsulfonic acid (or its corresponding salt). The recommendation to avoid strong acids and bases for similar compounds supports this potential degradation pathway. keyorganics.net

Thermal Decomposition: While the pyrazole ring itself is thermally stable, high temperatures could lead to the cleavage of the weaker bonds in the molecule, such as the benzyl-sulfur or nitrogen-sulfur bonds.

Reductive/Oxidative Cleavage: Strong reducing agents could potentially cleave the S-C or N-S bonds. Similarly, harsh oxidizing conditions could affect the benzyl group or the sulfur atom, leading to degradation.

Molecular Recognition and Mechanistic Investigations of 1 Benzylsulfonyl 1h Pyrazole

Investigation of Molecular Interactions with Biological Macromolecules In Vitro

Extensive literature searches did not yield specific in vitro studies on the molecular interactions of 1-(benzylsulfonyl)-1H-pyrazole with biological macromolecules. While the broader class of pyrazole (B372694) derivatives has been investigated for various biological activities, research focusing solely on this specific compound is not publicly available.

Specific Enzyme Binding and Mechanistic Inhibition Studies (e.g., COX-2, Kinases)

There is no specific information available in the reviewed scientific literature regarding the binding and mechanistic inhibition of cyclooxygenase-2 (COX-2) or various kinases by this compound. Although pyrazole-containing compounds have been explored as inhibitors of COX-2 nih.govnih.govmdpi.comdergipark.org.tr and kinases such as LRRK2 and RIP1 nih.govnih.gov, studies detailing the inhibitory activity and mechanism of action for this compound are absent. Research on related compounds, such as 1-benzyl-1H-pyrazole derivatives, has indicated potential as kinase inhibitors, but direct evidence for the title compound is lacking. nih.gov

Receptor Ligand Affinity and Selectivity Profiling In Vitro

No in vitro studies have been found that profile the ligand affinity and selectivity of this compound for any specific receptors. While research has been conducted on the receptor binding profiles of other pyrazole derivatives, such as those targeting adenosine (B11128) receptors nih.gov, specific data for this compound is not present in the available literature.

Nucleic Acid Interaction Analysis In Vitro

There are no published in vitro studies analyzing the interaction of this compound with nucleic acids. The interaction of small molecules with DNA and RNA is a significant area of research atdbio.comnih.govnih.gov, but investigations into the potential binding of this specific compound to nucleic acids have not been reported.

Biophysical Characterization of Binding Events In Vitro

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

No studies utilizing Isothermal Titration Calorimetry (ITC) to analyze the thermodynamic parameters of binding for this compound to any biological target have been identified in the scientific literature. ITC is a powerful technique for determining binding affinity, enthalpy, and entropy of interactions researchgate.netjaptamers.co.ukresearchgate.net, but it has not been applied to this particular compound in published research.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There is no available data from Surface Plasmon Resonance (SPR) studies to characterize the binding kinetics of this compound. SPR is a valuable tool for measuring the association and dissociation rate constants of molecular interactions nih.govnih.gov, but its application to this specific compound has not been documented in the reviewed literature.

Fluorescence Spectroscopy for Conformational Changes Upon Binding

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and conformational dynamics of proteins upon ligand binding. nih.gov Changes in the fluorescence properties of a protein, such as its intrinsic tryptophan fluorescence, or of a fluorescently labeled molecule, can provide insights into the binding event and associated conformational changes. unito.it

While direct studies on this compound are not extensively documented in the reviewed literature, the principles of fluorescence spectroscopy can be applied to investigate its interaction with potential protein targets. For instance, if this compound binds to a protein, it may quench the protein's intrinsic tryptophan fluorescence or alter the emission spectrum of an extrinsic fluorescent probe attached to the protein. This can be used to determine binding affinities and kinetics. researchgate.net

A common approach involves monitoring the fluorescence of a protein as it is titrated with the ligand. The quenching of fluorescence can indicate that the ligand is binding near a tryptophan residue, causing a change in its local environment. unito.it The binding constant (Kb) can be calculated from the fluorescence quenching data.

Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed to measure distances between a fluorescently labeled ligand and a specific site on a protein, providing detailed information about the binding orientation and induced conformational shifts. nih.gov For pyrazole derivatives, fluorescence spectroscopy has been utilized to detect metal ions, where binding leads to a significant change in fluorescence emission, demonstrating the sensitivity of the pyrazole scaffold to its molecular environment. nih.govsemanticscholar.org For example, certain pyrazole-based sensors exhibit a "turn-on" fluorescent response upon binding to specific metal cations, with substantial increases in fluorescence intensity. nih.govsemanticscholar.org

Table 1: Examples of Fluorescence Spectroscopy in the Study of Pyrazole Derivatives

| Pyrazole Derivative | Analyte | Observed Fluorescence Change | Reference |

|---|---|---|---|

| Pyrazole 8 | Zn2+ | ~20-fold increase in emission at 480 nm | nih.gov |

This table illustrates the application of fluorescence spectroscopy to pyrazole compounds, a technique applicable to studying the binding of this compound to its biological targets.

Mechanistic Elucidation of Cellular Processes In Vitro

Understanding the downstream cellular effects of this compound binding to its target(s) is essential for a complete mechanistic picture. In vitro cell-based assays are pivotal for dissecting the specific signaling pathways and cellular processes modulated by the compound.

Once a target is hypothetically identified, its role in known signaling cascades can be investigated. For instance, if this compound were to bind to a kinase, its effect on the phosphorylation of downstream substrates would be examined.

Studies on other pyrazole-containing compounds have demonstrated their ability to modulate specific signaling pathways. For example, a series of (E)-1,3-diphenyl-1H-pyrazole derivatives were found to inhibit the PI3Kγ enzyme, a key component in inflammatory signaling. nih.gov This inhibition led to a downstream reduction in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov Similarly, quinoline-pyrazole scaffold-based antagonists of the P2Y6 receptor have been shown to decrease the expression of inflammatory cytokines like TNF-α and IL-1β in cellular models. nih.gov

To investigate the effect of this compound on a specific signaling cascade, researchers could employ techniques such as:

Western Blotting: To measure changes in the phosphorylation state or total protein levels of key signaling proteins.

ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the secretion of cytokines or other signaling molecules from cells.

Reporter Gene Assays: To measure the activity of transcription factors that are downstream of the signaling pathway.

Identifying the specific protein(s) that this compound interacts with is a critical step in understanding its mechanism of action. Chemical proteomics provides powerful tools for unbiased target identification directly in a cellular context. nih.gov These methods can be broadly categorized into affinity-based approaches and those that detect changes in protein stability upon ligand binding. europeanreview.org

Affinity-based proteomics typically involves synthesizing a derivative of this compound that incorporates a reactive group for immobilization on a solid support (e.g., beads) or a tag (e.g., biotin) for enrichment. europeanreview.org This "bait" is then incubated with a cell lysate, and the proteins that bind to it are pulled down, separated, and identified by mass spectrometry. nih.gov

Methods based on protein stability do not require chemical modification of the compound. These include:

Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. nih.gov

Cellular Thermal Shift Assay (CETSA): This technique is based on the increased thermal stability of a protein when a ligand is bound. europeanreview.org

A differential proteomics approach was successfully used to identify the transcription factor RREB1 as a target for an imidazo–pyrazole compound in melanoma cells. mdpi.com This study highlighted a significant downregulation of RREB1 following treatment with the compound. mdpi.com

Table 2: Common Proteomic Strategies for Target Identification

| Proteomic Method | Principle | Requirement for Compound Modification | Reference |

|---|---|---|---|

| Affinity Chromatography | Enrichment of target proteins using an immobilized ligand. | Yes | europeanreview.org |

| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding confers resistance to proteolysis. | No | nih.gov |

| CETSA (Cellular Thermal Shift Assay) | Ligand binding increases the thermal stability of the target protein. | No | europeanreview.org |

This table summarizes general proteomic techniques that could be applied to identify the molecular targets of this compound.

If proteomic studies identify a transcription factor or a protein that regulates transcription (e.g., a histone-modifying enzyme) as a target of this compound, the next step is to investigate how the compound modulates gene expression at the molecular level.

The binding of a transcription factor to its specific DNA sequence, known as a response element, is a critical event in gene regulation. wikipedia.org Compounds can either enhance or inhibit this binding. Techniques to study this include:

Electrophoretic Mobility Shift Assay (EMSA): An in vitro method to detect protein-DNA binding.

Chromatin Immunoprecipitation (ChIP): An in vivo technique to determine if a protein is associated with a specific DNA region within the cell. nih.gov

For example, studies on certain pyrazole derivatives have shown that they can strongly inhibit the mRNA expression of specific genes, such as IL-6. nih.gov This indicates that the compound's effects on the protein signaling cascade translate to changes at the transcriptional level. The benzylsulfonyl moiety is also of interest, as compounds containing this group have been associated with the regulation of gene expression through enzymes like histone deacetylases (HDACs). unifi.it

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| (E)-1,3-diphenyl-1H-pyrazole | |

| Interleukin-6 (IL-6) | |

| RREB1 | |

| TNF-α |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Benzylsulfonyl 1h Pyrazole Derivatives

Systematic Modification Strategies for SAR/SPR Analysis

The exploration of the chemical space around the 1-(benzylsulfonyl)-1H-pyrazole scaffold is a key strategy for understanding its Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). Researchers systematically modify the core structure to probe the effects of different chemical features on biological activity. nih.gov

Common modification strategies involve:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) of the benzyl ring allows for the investigation of electronic and steric effects on activity. For instance, in the development of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, substitutions on the benzyl ring were a primary focus. nih.gov

Alteration of the Sulfonyl Linker: While the benzylsulfonyl group is the core feature, modifications to the linker, such as changing its length or rigidity, can provide insights into the optimal spatial arrangement required for interaction with a biological target.

Bioisosteric Replacement: Replacing the pyrazole (B372694) or benzylsulfonyl moieties with other chemical groups that have similar steric and electronic properties (bioisosteres) can help identify the essential elements for activity and potentially improve properties like metabolic stability.

These systematic modifications are often guided by computational modeling and previously established SAR trends for related heterocyclic compounds. researchgate.net The synthesis of a library of analogues based on these strategies is fundamental for a thorough SAR/SPR analysis. nih.gov

Influence of Substituents on Molecular Interaction Profiles (e.g., Binding Affinity, Enzyme Inhibition Kinetics)

The introduction of different substituents to the this compound core has a profound impact on its molecular interaction profile, directly affecting parameters like binding affinity and enzyme inhibition kinetics.

Studies on analogous 1-benzyl-1H-pyrazole derivatives targeting RIP1 kinase demonstrated that specific substitutions on the benzyl ring are critical for potency. For example, starting from a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, SAR analysis revealed that modifications at these positions significantly altered the inhibitory activity. nih.gov This led to the discovery of a derivative, compound 4b, with a high binding affinity (Kd = 0.078 μM) for the RIP1 kinase. nih.gov

In a different study on pyrazole thioether analogs designed as enzyme inhibitors for N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), the nature of the substituent played a key role in inhibitory potency. The data showed that aryl groups, such as phenyl and 2-pyridyl, led to significant inhibition. nih.gov For instance, the 2-pyridyl derivative (compound 7d) exhibited an IC₅₀ of 17.9 µM. nih.gov

The influence of substituents can be summarized in the following table, which illustrates findings from related pyrazole derivatives:

| Compound Series | Lead/Analog | Modification | Target | Measured Activity | Reference |

| 1-Benzyl-1H-pyrazoles | 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) | Structural Optimization | RIP1 Kinase | Kd = 0.078 μM (for optimized compound 4b) | nih.gov |

| Pyrazole Thioethers | Analog 7c | R² = phenyl | HiDapE | 80.5% inhibition @ 100 μM | nih.gov |

| Pyrazole Thioethers | Analog 7d | R² = 2-pyridyl | HiDapE | IC₅₀ = 17.9 µM | nih.gov |

| Pyrazole Thioethers | Analog 7h | R² = 2-pyrazinyl | HiDapE | 96.2% inhibition @ 100 μM | nih.gov |

| Pyrazolo-triazolo-pyrimidines | CVT 6975 analog | 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety | Adenosine (B11128) A₃ Receptor | Ki = 11 nM (for compound 6) | nih.gov |

This data underscores that even subtle changes, such as the position of a halogen or the type of heterocyclic ring introduced, can dramatically alter binding affinity and inhibitory kinetics. Enzyme kinetic experiments on pyrazole analogs have confirmed competitive inhibition mechanisms, where the inhibitor competes with the substrate for the active site. nih.gov Thermal shift assays have further demonstrated that inhibitor binding stabilizes the target enzyme, indicating a direct interaction. nih.gov

Topological and Stereochemical Descriptors in Correlation with Activity

To quantify the relationship between a molecule's structure and its biological activity, quantitative structure-activity relationship (QSAR) studies employ various molecular descriptors. Topological and stereochemical descriptors are particularly important as they encode information about the molecule's size, shape, branching, and 3D arrangement. nih.gov

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule. nih.gov They account for the internal atomic arrangement and connectivity. nih.gov Examples include:

Molecular Connectivity Indices (e.g., Randić index): These indices reflect the degree of branching in a molecule.

Topological Shape Indices (e.g., Kappa indices): These describe different aspects of the molecular shape. researchgate.net

Atom-Type Indices: These account for the presence of different atom types and heteroatoms.

These descriptors are used to build mathematical models that correlate the chemical structure with activity. For pyrazole derivatives, these indices can capture the essential structural features required for binding to a target. nih.govresearchgate.net

Stereochemical Descriptors: When a molecule contains chiral centers, its stereochemistry can be critical for biological activity. Often, only one enantiomer (the eutomer) is active, while the other (the distomer) is significantly less active or inactive. nih.gov

A study on pyrazole thioether DapE inhibitors provides a clear example. A racemic compound, 7p, which had a methyl group creating a chiral center, showed an IC₅₀ of 35.6 μM. nih.gov To investigate the stereochemical influence, the enantiomers were synthesized and tested separately. The (R)-enantiomer, (R)-7q, was found to be a potent inhibitor (99% inhibition at 100 μM), whereas the (S)-enantiomer, (S)-7r, was nearly inactive (14.6% inhibition at 100 μM). nih.gov This confirms that the biological target has a specific stereochemical requirement for binding.

In modern QSAR, stereochemistry is handled using specific descriptors that can distinguish between enantiomers, such as those based on the Cahn-Ingold-Prelog (CIP) priority rules. nih.gov Simplex representation of molecular structure (SiRMS) is an approach that can incorporate stereochemical information by assigning a code to chiral centers, allowing for the development of stereo-specific QSAR models. nih.gov

Development of Predictive Models for Analogues

Predictive modeling, primarily through QSAR, is a cornerstone of modern drug discovery and lead optimization. nih.gov For this compound analogues, developing robust predictive models can accelerate the discovery of new, more potent compounds by prioritizing synthesis and testing. researchgate.net

The development process for a predictive QSAR model generally involves several steps:

Data Set Compilation: A dataset of synthesized analogues with their corresponding measured biological activities is assembled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (topological, geometric, electronic, etc.) are calculated for each molecule in the dataset. nih.gov

Model Building: Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): Creates a linear relationship. nih.gov

Partial Least Squares (PLS): A method suitable for when descriptors are intercorrelated. nih.gov

Machine Learning Algorithms: Methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests are used to capture complex, non-linear relationships. nih.govresearchgate.net Deep Neural Networks (DNNs) have shown excellent performance for diverse chemical structures. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules not used in model training). researchgate.netu-strasbg.fr A reliable model must demonstrate high statistical correlation (e.g., high R²) and low prediction error. researchgate.net

For pyrazole derivatives, both 2D- and 3D-QSAR models have been successfully developed. A study on 1H-pyrazole analogs as EGFR inhibitors developed highly predictive 2D-QSAR (R²_train = 0.9816, R²_test = 0.6952) and 3D-QSAR models. researchgate.net The 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other fields around the molecule, offering direct guidance for designing new analogues. researchgate.net

These predictive models, once validated, can be used to screen virtual libraries of novel this compound derivatives to identify candidates with the highest predicted activity, thereby streamlining the discovery process. nih.gov

Emerging Research Directions and Future Perspectives for 1 Benzylsulfonyl 1h Pyrazole

Integration with Advanced Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on batch chemistries. However, modern synthetic strategies are increasingly moving towards more efficient, safer, and scalable methods.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and simplified scalability. mdpi.comscilit.comresearchgate.net While the direct application of flow chemistry to the synthesis of 1-(benzylsulfonyl)-1H-pyrazole has not been extensively reported, its successful implementation for structurally related N-substituted pyrroles and other pyrazole derivatives suggests a promising future direction. mdpi.comscilit.com The use of pre-packed catalyst cartridges and automated systems could enable the high-throughput synthesis of a library of this compound analogs for screening purposes. researchgate.net

Machine Learning in Synthesis Design: The integration of machine learning (ML) algorithms in synthetic chemistry is revolutionizing how new molecules are designed and synthesized. researchgate.netnih.govscispace.com ML models can predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. researchgate.netnih.gov For this compound, ML could be employed to:

Predict the optimal conditions for its synthesis, minimizing by-product formation and maximizing yield.

Design novel analogs with desired physicochemical properties by exploring a vast virtual chemical space.

Accelerate the discovery of new reactions where this compound can serve as a key building block.

| Advanced Synthetic Methodology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | High-throughput synthesis of analogs, safer handling of reactive intermediates. | Improved reaction control, enhanced safety, scalability. mdpi.comscilit.com |

| Machine Learning | Optimization of synthesis, design of novel derivatives, prediction of reactivity. | Accelerated discovery, reduced experimental costs, novel design capabilities. researchgate.net |

Exploration of Novel Molecular Targets

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ijrpr.comnih.govmdpi.com The benzylsulfonyl group can also contribute to biological activity, as seen in various bioactive molecules. The combination of these two moieties in this compound makes it a compelling candidate for screening against novel molecular targets.

In Silico Predictions: Computational methods, such as molecular docking and virtual screening, are powerful tools for identifying potential biological targets for a given compound. researchgate.nettandfonline.comnih.govresearchgate.netmdpi.com By screening this compound against libraries of protein structures, researchers can generate hypotheses about its potential mechanism of action. For instance, studies on pyrazolyl sulfonamides have identified potential targets like N-myristoyltransferase, which is crucial for the survival of certain parasites. tandfonline.comnih.gov

In Vitro Screens: High-throughput screening (HTS) of this compound against diverse panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, could uncover unexpected activities. The structural similarity to known inhibitors of enzymes like cyclooxygenase (COX) and various kinases suggests these as logical starting points for investigation. nih.gov

| Screening Method | Potential Molecular Targets for this compound | Rationale |

| In Silico Docking | Kinases, Proteases, N-myristoyltransferase | Based on the known activities of pyrazole and sulfonamide-containing compounds. nih.govtandfonline.comnih.gov |

| In Vitro Assays | Cyclooxygenases (COX), various cancer cell lines | The pyrazole core is a key feature of COX-2 inhibitors like celecoxib (B62257). nih.gov |

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry provides invaluable insights into reaction mechanisms and molecular properties that are often difficult to obtain through experimental methods alone. researchgate.netrsc.orggrowingscience.commdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction pathway for the synthesis of this compound, identifying transition states and intermediates. researchgate.netresearchgate.net This can help in optimizing reaction conditions to favor the desired product. Furthermore, DFT calculations can predict various molecular properties such as the electronic structure, reactivity indices, and spectroscopic signatures of the molecule. mdpi.com